1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzo[d]imidazole core substituted with a 3-(m-tolyloxy)propyl chain and a 3-methoxyphenyl group at positions 1 and 4 of the pyrrolidinone ring, respectively. Its structural complexity arises from the integration of aromatic, heterocyclic, and ether-linked substituents, which are critical for modulating physicochemical properties and biological activity. The compound’s molecular formula is C29H28N3O3, with a molecular weight of 466.55 g/mol .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-20-8-5-11-24(16-20)34-15-7-14-30-26-13-4-3-12-25(26)29-28(30)21-17-27(32)31(19-21)22-9-6-10-23(18-22)33-2/h3-6,8-13,16,18,21H,7,14-15,17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMBVPECZERLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinone ring through cyclization.
- Substitution reactions to introduce the methoxyphenyl and tolyloxy groups.
- Purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Research indicates that this compound may interact with various biological targets, including:
- Receptors: It may act as an agonist or antagonist at specific receptor types, influencing cellular signaling pathways.
- Enzymatic Inhibition: Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects.
Pharmacological Studies
Several studies have evaluated the biological activity of this compound:
-
Anticonvulsant Activity:
- The compound has shown promise in preclinical models for anticonvulsant effects. It was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, demonstrating significant efficacy compared to control groups.
-
Antinociceptive Effects:
- In pain models, the compound exhibited notable antinociceptive properties, suggesting potential use in pain management therapies. The formalin test was utilized to assess its effectiveness against tonic pain.
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Cytotoxicity and Antitumor Activity:
- Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. Further investigation into its mechanism of action revealed potential pathways involved in apoptosis induction.
Data Tables
| Biological Activity | Model Used | Result |
|---|---|---|
| Anticonvulsant Activity | MES Model | Significant efficacy |
| Antinociceptive Activity | Formalin Test | Notable pain relief |
| Cytotoxicity | Cancer Cell Lines | Induced apoptosis |
Case Studies
-
Anticonvulsant Study:
- A study conducted on rodents demonstrated that doses of the compound significantly reduced seizure frequency and duration compared to untreated controls.
-
Pain Management Research:
- In a controlled trial assessing pain response, subjects treated with the compound reported lower pain scores than those receiving placebo treatments.
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Cancer Research:
- In vitro studies indicated that the compound inhibited growth in specific cancer cell lines, suggesting further exploration for potential cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of structurally analogous compounds, focusing on substituent variations, pharmacological profiles, and synthetic strategies.
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound likely enhances metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 5cp), as methoxy reduces oxidative degradation . Aminopropyl derivatives (e.g., 5cl) exhibit higher water solubility (logS >-3) but may suffer from rapid renal clearance compared to the target compound’s ether-linked substituents .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step coupling of m-tolyloxypropyl to the benzo[d]imidazole core, similar to procedures in (e.g., alkylation with 3-(m-tolyloxy)propyl bromide) .
- In contrast, 5cn () requires benzoylation of an intermediate amine, introducing additional purification steps due to byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
